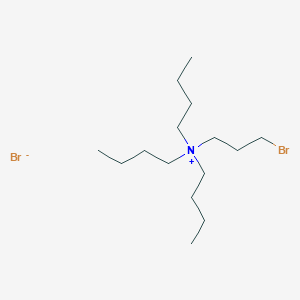
Prostaglandin HPLC Mixture
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This mixture contains primary prostaglandins produced from arachidonic acid and dihomo-γ-linolenic acid. Contents: Prostaglandin E1, Prostaglandin E2, Prostaglandin F1α, 6-keto Prostaglandin F1α, and Prostaglandin F2α (100 µg each).
Applications De Recherche Scientifique
Prostaglandin Analysis in Pharmaceutical Applications : A study by Hassan and Nam (2021) developed an isocratic reverse-phase HPLC method for determining a mixture of nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit prostaglandin synthesis. This method is crucial for pharmaceutical analysis and quality control of NSAIDs (Hassan & Nam, 2021).
Prostaglandin in Biological Processes and Disease : Ji et al. (2008) investigated the role of prostaglandin E2 in cervical ripening, analyzing the changes in proteoglycan composition induced by prostaglandin E2 using HPLC. This study highlights the importance of prostaglandins in reproductive biology (Ji, Dailey, Long, & Chien, 2008).
Quantification of Prostaglandin Derivatives : Kingsley et al. (2005) described a method for simultaneous quantification of prostaglandin glyceryl esters and prostaglandins, demonstrating the versatility of HPLC in analyzing complex mixtures of biologically significant molecules (Kingsley, Rouzer, Saleh, & Marnett, 2005).
New Metabolite Discovery Using HPLC : Yang et al. (2005) utilized HPLC to discover a new intermediate metabolite, prostamide H2, in the enzymatic formation of prostamide F2α from anandamide. This research shows how HPLC can be instrumental in discovering new metabolites in complex biological pathways (Yang, Ni, Woodward, Tang-Liu, & Ling, 2005).
HPLC in Prostaglandin Stability Studies : Vieillard et al. (2013) conducted a physicochemical stability study of a Trimix formulation containing prostaglandin E1 using HPLC, which is critical in pharmaceutical development (Vieillard, Eychenne, Astier, Yiou, Deffaux, & Paul, 2013).
HPLC in Clinical Research : Loh et al. (2002) measured prostaglandin E2 levels in patients with brain tumors using HPLC, demonstrating the clinical relevance of HPLC in understanding disease pathology and treatment effects (Loh, Hwang, Lieu, Huang, & Howng, 2002).
Propriétés
Synonymes |
PG HPLC Mixture |
|---|---|
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




